molecular formula C21H22NO3P B15151865 Bis(4-methylphenyl) (4-methylphenyl)phosphoramidate

Bis(4-methylphenyl) (4-methylphenyl)phosphoramidate

Cat. No.: B15151865
M. Wt: 367.4 g/mol
InChI Key: FWKHYQUPFBQNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[BIS(4-METHYLPHENOXY)PHOSPHORYL]-4-METHYLANILINE is an organic compound that features a phosphoryl group bonded to two 4-methylphenoxy groups and a 4-methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[BIS(4-METHYLPHENOXY)PHOSPHORYL]-4-METHYLANILINE typically involves the reaction of 4-methylphenol with phosphorus oxychloride to form bis(4-methylphenoxy)phosphoryl chloride. This intermediate is then reacted with 4-methylaniline under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[BIS(4-METHYLPHENOXY)PHOSPHORYL]-4-METHYLANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[BIS(4-METHYLPHENOXY)PHOSPHORYL]-4-METHYLANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[BIS(4-METHYLPHENOXY)PHOSPHORYL]-4-METHYLANILINE involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with metal ions or active sites of enzymes, potentially inhibiting their activity. The phenoxy and aniline groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[BIS(4-METHYLPHENOXY)PHOSPHORYL]-4-METHYLANILINE is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both phenoxy and aniline groups provides a versatile framework for various chemical modifications and applications .

Properties

Molecular Formula

C21H22NO3P

Molecular Weight

367.4 g/mol

IUPAC Name

N-bis(4-methylphenoxy)phosphoryl-4-methylaniline

InChI

InChI=1S/C21H22NO3P/c1-16-4-10-19(11-5-16)22-26(23,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21/h4-15H,1-3H3,(H,22,23)

InChI Key

FWKHYQUPFBQNGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.